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An In-Depth Technical Guide on the In Vitro Activity of Plazomicin Against Enterobacteriaceae

Introduction

Plazomicin is a next-generation, semi-synthetic aminoglycoside antibiotic engineered from
sisomicin.[1][2] It was developed to address the growing threat of multidrug-resistant (MDR)
Gram-negative bacteria, particularly Enterobacteriaceae.[3] Its structural modifications provide
stability against many common aminoglycoside-modifying enzymes (AMES), which are a
primary mechanism of resistance to older aminoglycosides.[4][5] Plazomicin exhibits
concentration-dependent bactericidal activity by inhibiting bacterial protein synthesis.[5][6]

In June 2018, the U.S. Food and Drug Administration (FDA) approved plazomicin (Zemdri™)
for the treatment of adults with complicated urinary tract infections (cUTIs), including
pyelonephritis, caused by susceptible Enterobacteriaceae such as Escherichia coli, Klebsiella
pneumoniae, Proteus mirabilis, and Enterobacter cloacae.[4][7][8][9] The approval specifically
highlights its utility for patients with limited or no alternative treatment options, underscoring its
role in combating infections caused by pathogens like carbapenem-resistant
Enterobacteriaceae (CRE) and extended-spectrum beta-lactamase (ESBL)-producing
Enterobacteriaceae.[7][9]

This guide provides a comprehensive overview of the in vitro activity of plazomicin against a
broad range of Enterobacteriaceae isolates, details the experimental protocols used for its
evaluation, and illustrates its mechanism of action and resistance pathways.
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Mechanism of Action and Resistance

Plazomicin, like other aminoglycosides, exerts its bactericidal effect by binding to the 30S
ribosomal subunit of bacteria, which interferes with protein synthesis.[5] Its unique chemical
structure, however, protects it from inactivation by most AMEs, including various N-
acetyltransferases (AACs), O-adenyltransferases (ANTs), and O-phosphotransferases (APHS),
which are the most common resistance mechanisms in Enterobacteriaceae.[5]

While potent against AME-producing isolates, plazomicin is not active against bacteria that
have acquired resistance through target-site modification, primarily via 16S ribosomal RNA
(rRNA) methyltransferases (16S-RMTases).[4] These enzymes, such as ArmA and RmtB,
modify the antibiotic's binding site on the ribosome, typically conferring high-level resistance to
all aminoglycosides, including plazomicin.[6][10]
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Diagram 1: Plazomicin's Mechanism of Action.
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Diagram 2: Key Resistance Pathways to Plazomicin.

Data Presentation: In Vitro Activity

Plazomicin has demonstrated potent in vitro activity against a wide collection of
Enterobacteriaceae isolates, including those resistant to other antibiotics.

Table 1: Overall Activity of Plazomicin and Comparators
Against Enterobacteriaceae
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Organism/G
L MICso MICo0 % L.
roup (No. of Antibiotic . Citation(s)
(ng/mL) (ng/mL) Susceptible
Isolates)
Enterobacteri o 99.2% at <4
Plazomicin 0.5 2 [11]
aceae (4,362) pg/mL
Amikacin 98.9% [11]
Gentamicin 90.3% [11]
Tobramycin 90.3% [11]
_ o 99.9% at <4
E. coli (1,346) Plazomicin 0.5 1 [11]
pg/mL
K.
_ o 99.9% at <4
pneumoniae Plazomicin 0.25 0.5 [11]
pg/mL
(1,506)
K. oxytoca o 99.4% at <4
Plazomicin 0.5 0.5 [11]
(359) pg/mL
P. mirabilis Plazomicin 2 4 [1][11]
M. morganii Plazomicin 4 [1]

Table 2: Activity of Plazomicin Against Carbapenem-

Resistant Enterobacteriaceae (CRE)
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Organism/G ) %
Resistance MICso MICo0 . L
roup (No. of . Susceptible Citation(s)
Mechanism  (pg/mL) (ng/mL) .
Isolates) I Inhibited
Carbapenem
99.1%
CRE (110) ase- 0.5 1 [6][12]
] (109/110)
producing
99.0%
CRE (97) General CRE inhibited at [11]
<2 pg/mL
KPC-
producing K.
_ KPC 0.5 0.5 [12]
pneumoniae
(96)
KPC- 98.9%
producing KPC 0.25 1 inhibited at [11]
isolates (87) <2 pg/mL
MBL-
] NDM, VIM, 76.4% at <2
producing >64 [4]
) IMP pg/mL
isolates (488)
NDM-
_ 77.3%
producing NDM [4]
. (218/282)
isolates (282)
VIM-
producing VIM 89.6% [4]
isolates (182)
OXA-48-like
_ OXA-48 0.25 16 [10]
isolates

Table 3: Activity of Plazomicin Against Other Multidrug-

Resistant (MDR) Enterobacteriaceae
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) Resistance %
Organism/G MICso MICo0 . L
Phenotype/ Susceptible Citation(s)
roup (ng/mL) (ng/mL) .
Genotype I Inhibited

Resistant to

aminoglycosi
MDR Isolates  des, B-
0.5 2 - [13]
(30) lactams,
fluoroquinolo
nes
. 99.0%
AME-carrying o
) AME genes - - inhibited at [10]
isolates (728)
<2 pg/mL
ESBL- 94.7%
producing ESBL genes 0.25 1 inhibited at [14]
isolates (688) <2 ug/mL
Colistin- General 89.5%
resistant colistin - 4 inhibited at [2]
isolates (95) resistance <2 pg/mL
mcr-1 100%
positive mcr-1 gene - - inhibited at [2]
isolates <2 pg/mL

Table 4: Bactericidal Activity of Plazomicin Against MDR
Enterobacteriaceae

% of Isolates

Agent MBCso (pg/imL) MBCoo (pg/mL)  with MBC:MIC Citation(s)
Ratio <4

Plazomicin 0.5 4 96.7% [13]

Amikacin 64 256 96.7% [13]

Gentamicin 64 >512 92.6% [13]
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Note: An MBC:MIC ratio of <4 is indicative of bactericidal activity.[13]

Experimental Protocols

The in vitro data for plazomicin have been generated using standardized and reproducible
methodologies, primarily following guidelines from the Clinical and Laboratory Standards
Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

e Method: The reference method used in the vast majority of studies is broth microdilution,
performed in accordance with CLSI document MO7.[11][13]

e Medium: Cation-adjusted Mueller-Hinton broth is the standard medium.

e Inoculum: Bacterial suspensions are prepared and diluted to achieve a final concentration of
approximately 5 x 10> colony-forming units (CFU)/mL in the test wells.

 Incubation: Microdilution plates are incubated at 35°C for 16 to 20 hours in ambient air.

« Interpretation: The MIC is defined as the lowest concentration of the antibiotic that
completely inhibits visible growth of the organism.[13] Susceptibility breakpoints are defined
by regulatory bodies like the FDA. The FDA-approved breakpoint for plazomicin against
Enterobacteriaceae is <2 pg/mL for susceptible.[4][15]

Minimum Bactericidal Concentration (MBC)
Determination

e Method: MBC testing is conducted as an extension of the MIC assay.

e Procedure: Following MIC determination, a standardized volume (e.g., 10 pL) is aliquoted
from all wells showing no visible growth. This aliquot is plated onto antibiotic-free agar (e.g.,
Tryptic Soy Agar).

 Incubation: Plates are incubated for 18 to 24 hours to allow for the growth of surviving
bacteria.
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« Interpretation: The MBC is defined as the lowest concentration of the antibiotic that results in
a 299.9% (=3-log1o) reduction in CFU/mL from the initial inoculum.[13]

Molecular Characterization of Resistance

o Methods: To identify specific resistance genes, isolates (particularly those showing elevated
MICs) are subjected to molecular analysis. This typically involves:

o Polymerase Chain Reaction (PCR): Used to screen for the presence of known resistance
genes, such as those encoding for carbapenemases (blakKPC, blaNDM, blaOXA-48),
AMEs, and 16S-RMTases (armA, rmtB).[10][16]

o Whole-Genome Sequencing (WGS): Provides a comprehensive analysis of all genetic
material, allowing for the identification of a wide array of resistance determinants and
novel mechanisms.[6][14]
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Diagram 3: Standard Experimental Workflow for MIC/MBC Testing.

Conclusion

The in vitro evidence robustly supports the potent and broad-spectrum activity of plazomicin

against Enterobacteriaceae. Its key advantage lies in its stability against the majority of

aminoglycoside-modifying enzymes, which al

lows it to retain activity against many multidrug-
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resistant strains, including ESBL-producing and carbapenem-resistant isolates.[5][13] While
plazomicin demonstrates excellent inhibitory and bactericidal activity, its efficacy is
compromised by the presence of 16S rRNA methyltransferases, a resistance mechanism that
confers broad aminoglycoside resistance.[4] Therefore, susceptibility testing remains crucial for
guiding its clinical use. The extensive in vitro data, generated using standardized protocols,
confirms that plazomicin is a valuable therapeutic option for treating serious infections caused
by MDR Enterobacteriaceae, particularly in patients with few remaining treatment alternatives.
[11]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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